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Compound of Interest

Compound Name: 2-Iodo-4-methylphenol

Cat. No.: B175219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the analytical workflow for the

crystal structure determination of 2-Iodo-4-methylphenol. While a definitive crystal structure

for 2-Iodo-4-methylphenol is not publicly available in crystallographic databases as of the date

of this publication, this document outlines the necessary experimental protocols, from synthesis

to single-crystal X-ray diffraction analysis, that would be required for its elucidation. This guide

is intended to serve as a detailed procedural reference for researchers undertaking the

crystallographic analysis of this and similar small organic molecules.

Introduction
2-Iodo-4-methylphenol, a substituted aromatic compound, holds potential as a building block

in synthetic organic chemistry and drug discovery. Its structural characterization is a

prerequisite for understanding its chemical reactivity, physical properties, and potential

biological activity. X-ray crystallography remains the gold standard for unambiguously

determining the three-dimensional atomic arrangement of a molecule in the solid state. This

guide details the synthetic route to obtain the compound and the subsequent steps for growing

suitable single crystals and analyzing them via X-ray diffraction.

Compound Profile: 2-Iodo-4-methylphenol
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Property Value

CAS Number 16188-57-1

Molecular Formula C₇H₇IO

Molecular Weight 234.03 g/mol

IUPAC Name 2-iodo-4-methylphenol

Synonyms 2-Iodo-p-cresol

Physical Form Off-White to Pale Yellow Solid

Melting Point 35°C

Storage Conditions 2-8°C under inert gas (Nitrogen or Argon)

Experimental Protocols
Synthesis of 2-Iodo-4-methylphenol
A general procedure for the synthesis of 2-iodo-4-methylphenol can be adapted from

methods reported for similar compounds.[1][2] The following protocol describes a common

synthetic route from 2-amino-4-methylphenol.

Materials:

2-amino-4-methylphenol

Concentrated Hydrochloric Acid (12 M)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Sodium Bisulfite (NaHSO₃)

Diethyl Ether (Et₂O)

Anhydrous Sodium Sulfate (Na₂SO₄)
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Deionized Water

Hexane (for column chromatography)

Silica Gel for column chromatography

Procedure:

Diazotization: In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615

mg), deionized water (10 mL), and concentrated hydrochloric acid (2 mL).

Cool the mixture to 5°C in an ice bath with continuous stirring.

Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise.

Maintain vigorous stirring.

Continue stirring for 30 minutes after the addition is complete. The formation of a brown

solution indicates the formation of the diazonium salt.

Iodination: Prepare a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).

Add the potassium iodide solution to the reaction mixture. A dark brown emulsion will form.

Continue stirring for 45 minutes.

Reaction Work-up: Slowly heat the mixture to 40°C, at which point gas evolution should be

observed.

Reflux the mixture for 1 hour.

Rapidly cool the reaction flask in an ice bath to 0°C.

Extraction and Purification: Quench any excess iodine by adding a sodium bisulfite solution

until the dark color disappears.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10

mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the solution and concentrate it under reduced pressure to remove the solvent.

Purify the crude product by column chromatography on silica gel using hexane as the eluent

to yield 2-iodo-4-methylphenol.

Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.

Recommended Method: Slow Evaporation

Dissolve the purified 2-iodo-4-methylphenol in a suitable solvent (e.g., ethanol, methanol,

or a mixture of solvents like hexane/ethyl acetate).

Prepare a saturated or near-saturated solution at room temperature.

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of

the solvent.

Store the container in a vibration-free environment at a constant temperature.

Monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis
The following outlines a general procedure for data collection and structure refinement.

Instrumentation:

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or

Cu Kα radiation) and a detector.

Procedure:

Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions and mount it

on a goniometer head.
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Data Collection:

Center the crystal in the X-ray beam.

Perform an initial unit cell determination.

Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce

thermal motion).

Data Reduction:

Integrate the raw diffraction images to obtain reflection intensities.

Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if

necessary.

Structure Solution and Refinement:

Solve the crystal structure using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

Refine the structural model against the experimental data using full-matrix least-squares

methods.

Locate and refine hydrogen atoms.

Analyze the final structure for geometric parameters and potential hydrogen bonding.

Visualizations
Experimental Workflow
The following diagram illustrates the workflow from synthesis to structural analysis.
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Experimental Workflow for Crystal Structure Analysis

Synthesis

Analysis

2-amino-4-methylphenol

Diazotization with NaNO2/HCl

Iodination with KI

Work-up and Extraction

Column Chromatography

Purified 2-Iodo-4-methylphenol

Single Crystal Growth

X-ray Diffraction Data Collection

Structure Solution and Refinement

Final Crystal Structure

Click to download full resolution via product page

Caption: Workflow from synthesis to crystal structure determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b175219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Molecular Relationships
This diagram shows the key relationships and properties of 2-Iodo-4-methylphenol.

Properties and Relationships of 2-Iodo-4-methylphenol

Chemical Properties Potential Applications

2-Iodo-4-methylphenol

Formula: C₇H₇IO MW: 234.03 g/mol Structure: Iodinated Cresol Synthetic Building Block Drug Discovery Intermediate

Click to download full resolution via product page

Caption: Key properties and applications of 2-Iodo-4-methylphenol.

Data Presentation
As no experimentally determined crystal structure for 2-Iodo-4-methylphenol has been

reported, quantitative data tables for crystallographic parameters cannot be provided. Should a

structure be determined, the following tables would be populated with the relevant data.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
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Parameter Value

Empirical formula C₇H₇IO

Formula weight 234.03

Temperature (K)

Wavelength (Å)

Crystal system

Space group

Unit cell dimensions

a (Å)

b (Å)

c (Å)

α (°)

β (°)

γ (°)

Volume (Å³)

Z

Density (calculated) (g/cm³)

Absorption coefficient (mm⁻¹)

F(000)

Crystal size (mm³)

θ range for data collection (°)

Index ranges

Reflections collected

Independent reflections
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Completeness to θ = x° (%)

Refinement method

Data / restraints / parameters

Goodness-of-fit on F²

Final R indices [I>2σ(I)]

R indices (all data)

Largest diff. peak and hole (e.Å⁻³)

Table 2: Selected Bond Lengths and Angles (Hypothetical)

Bond/Angle Length (Å) / Angle (°)

C-I

C-O

C-C (ring)

C-C-C (ring)

C-C-I

C-C-O

Conclusion
This technical guide has outlined the necessary steps for the synthesis and comprehensive

crystal structure analysis of 2-Iodo-4-methylphenol. While a solved structure is not yet

available, the detailed protocols provided herein offer a clear pathway for researchers to obtain

and characterize this compound. The elucidation of its crystal structure will provide valuable

insights for its application in synthetic chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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